molecular formula HNbO5P-4 B14557595 Niobium;hydroxide;phosphate CAS No. 61970-37-4

Niobium;hydroxide;phosphate

Cat. No.: B14557595
CAS No.: 61970-37-4
M. Wt: 204.89 g/mol
InChI Key: CDIUFDVIGGICQJ-UHFFFAOYSA-J
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Description

Niobium hydroxide phosphate (referred to in some studies as hydrated niobium phosphate, NbOPO₄·nH₂O) is a versatile inorganic compound characterized by its dual acidic properties (Lewis and Brønsted acidity) and layered or amorphous structural motifs. It is synthesized via precipitation methods, such as the addition of orthophosphoric acid to niobium-containing precursors, forming hydrous phases with variable water content . This material is notable for its high thermal stability (retaining structure up to 400°C) and surface reactivity, making it a prominent catalyst in organic transformations like alkylation, esterification, and biomass conversion . Additionally, its interaction with calcium phosphate in biomedical coatings enhances apatite crystallinity, suggesting biocompatibility .

Properties

CAS No.

61970-37-4

Molecular Formula

HNbO5P-4

Molecular Weight

204.89 g/mol

IUPAC Name

niobium;hydroxide;phosphate

InChI

InChI=1S/Nb.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2/p-4

InChI Key

CDIUFDVIGGICQJ-UHFFFAOYSA-J

Canonical SMILES

[OH-].[O-]P(=O)([O-])[O-].[Nb]

Origin of Product

United States

Preparation Methods

Sol-Gel Synthesis with Phase Separation

Precursor Preparation and Gel Formation

The sol-gel method, coupled with phase separation, enables the fabrication of hierarchically porous niobium phosphate (NbP) monoliths. A niobium precursor is synthesized by dissolving ammonium niobate(V) oxalate in aqueous hydrogen peroxide ($$ \text{H}2\text{O}2 $$), with citric acid acting as a chelating agent to prevent premature precipitation of niobium hydroxide. Poly(acrylamide) and poly(ethylene glycol) are introduced as phase separation inducers, creating co-continuous macropores and gel skeletons during polymerization.

Calcination and Structural Evolution

Calcination at 600°C for 8 hours yields an amorphous NbP monolith with a high surface area ($$ S{\text{BET}} \approx 140 \, \text{m}^2/\text{g} $$) and substantial acidity (0.84 mmol-NH$$3$$/g). At 1000°C, the amorphous phase crystallizes into α-NbOPO$$_4$$, accompanied by a reduction in surface area. The amorphous structure is critical for catalytic activity, as demonstrated in fructose dehydration to 5-hydroxymethylfurfural (HMF), achieving yields of 70% in water and 90% in dimethyl sulfoxide (DMSO).

Table 1: Sol-Gel Synthesis Parameters and Outcomes
Parameter Value/Description Outcome
Niobium precursor Ammonium niobate(V) oxalate Prevents hydroxide precipitation
Phase separation agents Poly(acrylamide), PEG Macropore formation (1–10 μm)
Calcination temperature 600°C (8 h) $$ S_{\text{BET}} = 140 \, \text{m}^2/\text{g} $$, amorphous phase
Catalytic performance 10 wt% fructose in water 70% HMF yield

Hydrothermal Synthesis Using Surfactant Templating

Mesopore Engineering with CTAB

A patent-pending method employs cetyltrimethylammonium bromide (CTAB) as a structure-directing agent to synthesize mesoporous niobium phosphate. Aqueous solutions of niobium oxalate ($$ \text{Nb}^{5+} $$) and sodium hydrogen phosphate ($$ \text{PO}_4^{3-} $$) are mixed with CTAB under controlled pH (4–7). Hydrothermal treatment at 80–160°C for 24 hours facilitates the self-assembly of micelles, yielding a mesoporous framework.

Post-Synthesis Processing

Post-hydrothermal steps include centrifugation, washing to neutral pH, drying at 60°C, and calcination at 550°C for 6 hours. The resulting catalyst exhibits a mesopore diameter of 3–5 nm, ideal for reactant diffusion in acid-catalyzed reactions.

Table 2: Hydrothermal Synthesis Conditions from Patent Examples
Example $$ \text{Nb}^{5+} $$ (M) $$ \text{PO}_4^{3-} $$ (M) CTAB (M) pH Temperature (°C)
1 0.8 0.8 0.02 4 100
2 0.5 0.5 0.01 7 80
3 1.0 1.0 0.2 7 160

Liquid-Phase Synthesis for Amorphous Phosphate Glasses

Room-Temperature Precursor Preparation

Niobium-containing phosphate glasses are synthesized via a liquid-phase method at ambient conditions. Niobium chloride ($$ \text{NbCl}5 $$) is dissolved in a phosphoric acid ($$ \text{H}3\text{PO}_4 $$) solution with potassium and calcium nitrates. The homogeneous precursor solution is dried and calcined to form amorphous glasses, confirmed by X-ray diffraction (XRD) halo patterns.

Compositional Dependence on Network Connectivity

Energy-dispersive X-ray spectroscopy (EDS) reveals that increasing niobium content ($$ \text{Nb}2\text{O}5 $$) from 0 to 41.8 mol% correlates with a decrease in calcium oxide ($$ \text{CaO} $$) from 63.1 to 15.6 mol%. $$^{31}\text{P}$$ MAS-NMR spectra indicate that niobium alters the glass network by substituting calcium, increasing electron density around phosphorus atoms in $$ Q^0 $$ (orthophosphate) units.

Table 3: Composition and Properties of Niobium Phosphate Glasses
Sample $$ \text{P}2\text{O}5 $$ (mol%) $$ \text{K}_2\text{O} $$ (mol%) $$ \text{CaO} $$ (mol%) $$ \text{Nb}2\text{O}5 $$ (mol%)
0 Nb 33.4 4.4 63.1 0
0.2 Nb 34.3 8.9 15.6 41.8

Comparative Analysis of Synthesis Methods

Morphological and Structural Differences

Sol-gel-derived NbP monoliths exhibit hierarchical porosity (macro- and mesopores), whereas CTAB-templated materials prioritize mesopore uniformity. Liquid-phase glasses lack long-range order but offer tunable ion release profiles, making them suitable for biomedical applications.

Catalytic Performance vs. Structural Features

The amorphous NbP monolith calcined at 600°C demonstrates superior catalytic activity (7.3 × 10$$^{-2}$$ mol HMF/kg-solution·h) due to its high acidity and accessible pores. In contrast, mesoporous catalysts from hydrothermal synthesis show moderate activity but excel in stability under repetitive cycles.

Table 4: Method Comparison for Niobium Phosphate Synthesis
Method Pore Structure Crystallinity Surface Area ($$ \text{m}^2/\text{g} $$) Key Application
Sol-gel Hierarchical (macro/meso) Amorphous 140 Acid catalysis
Hydrothermal Mesoporous (3–5 nm) Semi-crystalline 90–120 Heterogeneous catalysis
Liquid-phase Non-porous Amorphous <10 Ion-release glasses

Critical Parameters Influencing Synthesis Outcomes

pH and Chelating Agents

In sol-gel synthesis, citric acid stabilizes niobium species, preventing agglomeration during gelation. Hydrothermal methods require precise pH control (4–7) to optimize CTAB micelle formation and niobium-phosphate condensation.

Calcination Temperature

Calcination below 600°C preserves amorphous structures essential for catalysis, while higher temperatures ($$>$$800°C) induce crystallization, compromising surface area.

Chemical Reactions Analysis

Niobium hydroxide phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation and hydrogen for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of niobium oxide phosphate by hydrogen can produce niobium phosphate with high selectivity towards ethylene .

Mechanism of Action

The mechanism of action of niobium hydroxide phosphate involves its ability to act as a catalyst in various chemical reactions. The compound’s structure allows it to facilitate the exchange of ions and electrons, which is crucial for its catalytic activity. For example, in the oxidation of 1-naphthol, niobium phosphate exhibits high product selectivity towards 4-naphthaquinone . The molecular targets and pathways involved in these reactions depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Niobic Acid (Nb₂O₅·nH₂O)

  • Acidity and Catalytic Performance : Niobic acid exhibits weaker Brønsted acidity compared to niobium hydroxide phosphate. For example, in the alkylation of anisole with allylic alcohol, niobium phosphate achieved 100% alcohol conversion, outperforming niobic acid (57% conversion) under identical conditions .
  • Structural Stability : Niobic acid loses surface hydroxyl groups above 300°C, reducing its acidity, whereas niobium phosphate maintains structural integrity up to 400°C due to stronger P–O–Nb bonding .
  • Applications : While both are used in acid catalysis, niobium phosphate is preferred for reactions requiring sustained acidity at higher temperatures, such as biodiesel production via esterification .

Niobium Oxide (Nb₂O₅)

  • Surface Properties : Niobium oxide lacks phosphate groups, resulting in lower Brønsted acidity. However, it demonstrates stronger Lewis acidity, advantageous in dehydration reactions (e.g., glucose-to-HMF conversion) .
  • Thermal Behavior : Nb₂O₅ undergoes phase transitions (amorphous → crystalline) above 500°C, altering catalytic activity. In contrast, niobium phosphate’s crystallinity remains stable, ensuring consistent performance .

Zirconium Phosphate (ZrP)

  • Acidity Tuning : Zirconium phosphate has adjustable Brønsted/Lewis acid site ratios, enabling selective product formation in biomass conversion. For instance, niobium phosphate favors levulinic acid (24.0 mol% yield), while ZrP optimizes HMF production (24.4 mol%) from glucose .
  • Structural Diversity : ZrP forms well-defined layered structures, whereas niobium phosphate exhibits variable hydration states and amorphous domains, impacting ion-exchange capacity and adsorption kinetics .

Calcium Phosphate (CaP)

  • Crystallinity Enhancement : Niobium hydroxide phosphate accelerates the nucleation of crystalline hydroxyapatite in bioactive coatings, reducing the SBF soaking time required for CaP crystallization compared to niobium-free systems .
  • Porosity Reduction : In corrosion-resistant coatings, niobium-doped zinc phosphate exhibits 50% lower porosity than pure zinc phosphate, improving barrier properties .

Data Tables

Table 1: Acidic Properties and Catalytic Performance

Compound Brønsted Acidity Lewis Acidity Optimal Calcination Temp. (°C) Anisole Alkylation Conversion (%)
Niobium hydroxide phosphate High Moderate 400 100
Niobic acid Moderate Low 300 57
Niobium oxide Low High 500 75 (for dehydration reactions)

Key Research Findings

  • Catalysis: Niobium hydroxide phosphate’s high Brønsted acidity and stability make it superior to niobic acid in liquid-phase alkylation, achieving >80% selectivity for monoalkylated products .
  • Environmental Applications : Demonstrates high phosphate adsorption capacity (34–37 mg/g) in aqueous systems, outperforming many metal hydroxides .

Q & A

Q. What are the standard synthesis methods for niobium phosphate-based catalysts, and how do they influence material properties?

Niobium phosphate catalysts are synthesized via precipitation, calcination, or hybrid methods. For example, hydrous niobium phosphate hybrids can be prepared by dissolving metallic niobium in a HF/HNO₃ mixture, adding cellulose, and precipitating with orthophosphoric acid . The Pechini method involves dissolving niobium oxide in citric acid, followed by esterification with ethylene glycol to control crystallinity and particle size . Calcination temperatures (e.g., 300–600°C) critically affect surface acidity and catalytic activity by modifying Brønsted/Lewis acid site ratios .

Q. How are Brønsted and Lewis acid sites characterized in niobium phosphate catalysts?

Pyridine-adsorbed FTIR (py-FTIR) is the primary method. Brønsted acid sites (BAS) are identified by bands at 1545 cm⁻¹, while Lewis acid sites (LAS) appear at 1450 cm⁻¹. Quantification involves evacuating pyridine at increasing temperatures (423–673 K) to distinguish weak, medium, and strong sites. Commercial niobium phosphate typically has 163.3 µmol/g BAS and 160 µmol/g LAS .

Q. What structural insights can XRD and IR spectroscopy provide for amorphous niobium phosphate?

XRD reveals amorphous structures due to the absence of sharp diffraction peaks, indicating disordered atomic arrangements . IR spectroscopy identifies phosphate groups via asymmetric stretching at 1010 cm⁻¹ and Nb–O bonds at 620 cm⁻¹, confirming the presence of NbO₆ octahedra and PO₄ tetrahedra .

Q. How does phosphate adsorption on hydrous niobium oxide inform surface reactivity studies?

Adsorption kinetics and isotherms (e.g., Langmuir/Freundlich models) quantify phosphate binding capacity. Reverse microemulsion-synthesized hydrous niobium oxide shows a maximum adsorption capacity of ~45 mg/g, attributed to ligand exchange between phosphate and surface hydroxyl groups .

Q. What are the key parameters for evaluating catalytic activity in biomass conversion?

Glucose-to-HMF yields are optimized by varying reaction temperature (120–180°C), catalyst loading (1–5 wt%), and solvent systems (e.g., acetone-water). Niobium phosphate achieves 60–70% HMF selectivity via balanced Brønsted/Lewis acidity .

Advanced Research Questions

Q. How can design of experiments (DOE) optimize esterification reactions catalyzed by niobium phosphate?

DOE evaluates interactions between temperature (220–290°C), catalyst loading (0–0.8 g), and ethanol:oleic acid molar ratios (2:1–14:1). Canonical analysis identifies optimal conditions (e.g., 290°C, 0.8 g catalyst, 14:1 ratio), achieving 90% conversion and 70% ester yield .

Q. What role do Brønsted/Lewis acid synergies play in hydrodeoxygenation (HDO) of fatty compounds?

Brønsted acid sites protonate carbonyl groups, while Lewis sites stabilize intermediates. Niobium phosphate’s dual acidity enables HDO without external H₂, converting oleic acid to hydrocarbons (80% yield) at 300°C via decarboxylation and hydrogenation .

Q. How do thermal treatments affect oxygen diffusion and redox states in niobium phosphate glasses?

Heat treatment in oxidizing atmospheres converts Nb⁴⁺ (blue color, ESR-active) to Nb⁵⁺ (colorless). Activation energy for oxygen diffusion is 150 ± 31 kJ/mol, calculated using Fick’s law from bleaching kinetics below the glass transition temperature (730°C) .

Q. What challenges arise in structural characterization of proton-conducting niobium phosphates?

Octahedral Nb phosphates (e.g., [H₂PO₄]⁻/[HPO₄]²⁻ sheets) require neutron diffraction and solid-state NMR due to hydrogen disorder. Single-crystal XRD is limited by low crystallinity, necessitating pair distribution function (PDF) analysis for local structure insights .

Q. How does niobium doping enhance lithium iron phosphate (LiFePO₄) cathode performance?

Nb₂O₅ doping (0.5–1 wt%) during synthesis reduces particle size and improves Li⁺ diffusion. Calcination at 700°C under reducing atmosphere forms carbon-coated LiFe₀.99Nb₀.01PO₄/C, achieving 160 mAh/g capacity at 0.1C by mitigating lattice strain .

Methodological Guidance

  • Catalyst Optimization : Use DOE with response surface methodology (RSM) to model non-linear parameter interactions .
  • Acidity Quantification : Combine py-FTIR with NH₃-TPD for total acidity and site strength distribution .
  • Redox Analysis : Employ ESR and XPS to correlate Nb⁴⁺/Nb⁵⁺ ratios with catalytic/optical properties .
  • Structural Probes : Pair synchrotron XRD with PDF analysis for amorphous/crystalline phase identification .

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